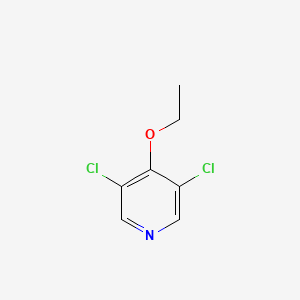

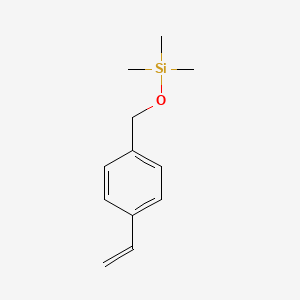

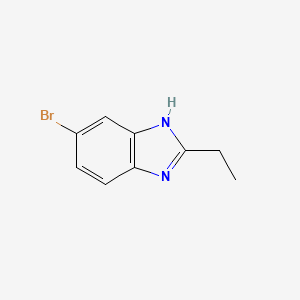

![molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6](/img/structure/B599690.png)

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is a type of organoboron reagent . It is used as a reactant in the synthesis of biologically active molecules .

Synthesis Analysis

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of this compound is C8H6BF5O3 . It has a molecular weight of 255.934 .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 310.5±52.0 °C at 760 mmHg . The flash point is 141.6±30.7 °C .Wissenschaftliche Forschungsanwendungen

- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

- The boronic acid acts as a partner to an organic halide or pseudohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

- Boronic acids are also involved in the synthesis of biologically active molecules. For example, they can be used to synthesize lactate dehydrogenase inhibitors, which have potential applications in cancer treatment .

- In this application, the boronic acid may react with other compounds under certain conditions to form the desired molecule .

Suzuki-Miyaura Cross-Coupling Reactions

Synthesis of Biologically Active Molecules

- Boronic acids can be used to create fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides .

- This process involves the reaction of the boronic acid with the halide in the presence of a palladium catalyst .

- Boronic acids can react with aryl aldehydes using a nickel catalyst to produce flurodiarylmethanols .

- These compounds have potential applications in various fields, including pharmaceuticals .

- Boronic acids can be used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction .

- These compounds can be used for the detection of explosives .

Fluorinated Biaryl Derivatives Synthesis

Flurodiarylmethanols Synthesis

Conjugated Fluorodiazaborinines Synthesis

Lactate Dehydrogenase Inhibitors

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKMLVDAPAHIPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.